(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile
Description
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic center at the C3 position. Its structure includes a 5-chloro-3-methoxyphenyl substituent, which combines halogen (chlorine) and ether (methoxy) functional groups. These substituents influence its electronic and steric properties, making it a compound of interest in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
InChI Key |
ZGNYCTDDQPAMFA-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC#N)N)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a substituted benzene derivative, such as 5-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group can be converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine followed by dehydration.
Chiral Amino Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine, while substitution on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound is electron-donating, which may enhance resonance stabilization of intermediates in synthetic pathways compared to halogen-substituted analogs .
- Metabolic Stability: Fluorine in the 4-chloro-2-fluoro analog (CAS 1213518-58-1) is known to resist oxidative metabolism, a feature absent in the methoxy-containing target compound .
Research Findings and Limitations
- Biological Activity: No direct antiviral or enzyme inhibition data are available for the target compound. However, chloro- and bromo-substituted analogs exhibit moderate activity against viral proteases in preliminary studies .
- Synthetic Challenges: Methoxy groups may complicate purification due to increased polarity, whereas halogenated analogs are more amenable to chromatographic separation .
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